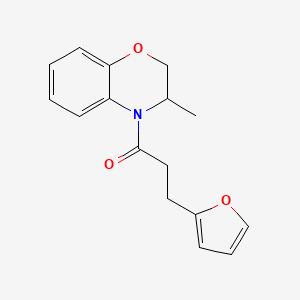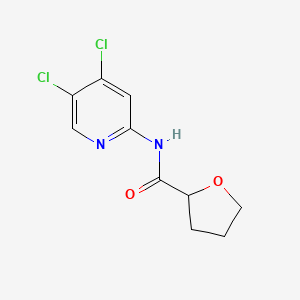![molecular formula C14H21NO2S B7586239 4-[1-(3-Methylphenyl)ethyl]-1,4-thiazepane 1,1-dioxide](/img/structure/B7586239.png)
4-[1-(3-Methylphenyl)ethyl]-1,4-thiazepane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(3-Methylphenyl)ethyl]-1,4-thiazepane 1,1-dioxide, commonly known as MTSET, is a chemical compound that has been widely used in scientific research. It belongs to the class of thiol-reactive compounds and is known for its ability to modify cysteine residues in proteins.
Mechanism of Action
MTSET modifies cysteine residues in proteins through the formation of a covalent bond between the thiazepine ring and the thiol group of cysteine. This modification can lead to changes in protein structure and function, and can be used to probe the role of specific cysteine residues in protein activity.
Biochemical and Physiological Effects:
MTSET can have a range of biochemical and physiological effects depending on the protein being modified. In some cases, MTSET modification can lead to changes in protein conformation, activity, or stability. In other cases, MTSET modification can lead to inhibition of protein function or disruption of protein-protein interactions.
Advantages and Limitations for Lab Experiments
One advantage of MTSET is its ability to specifically modify cysteine residues in proteins. This can be useful for studying the role of specific cysteine residues in protein function. However, one limitation of MTSET is that it can also modify other nucleophilic residues, such as lysine and histidine, which can complicate data interpretation.
Future Directions
There are many potential future directions for research with MTSET. One area of interest is the development of new thiol-reactive compounds with improved specificity and reactivity. Another area of interest is the use of MTSET in combination with other techniques, such as site-directed mutagenesis or protein crystallography, to gain a more complete understanding of protein structure and function. Additionally, MTSET could be used to study the effects of cysteine modifications in disease states, such as cancer or neurodegenerative disorders.
Synthesis Methods
MTSET can be synthesized through a multi-step process that involves the reaction of 3-methylbenzylamine with thionyl chloride to form 3-methylbenzyl chloride. This intermediate is then reacted with thiourea to form the thiazepine ring, which is subsequently oxidized to form the 1,1-dioxide. The final product is purified through recrystallization.
Scientific Research Applications
MTSET has been widely used in scientific research for its ability to modify cysteine residues in proteins. It is commonly used as a tool to study protein structure and function, as well as to investigate protein-protein interactions. MTSET has also been used in studies of ion channels, transporters, and receptors.
properties
IUPAC Name |
4-[1-(3-methylphenyl)ethyl]-1,4-thiazepane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-12-5-3-6-14(11-12)13(2)15-7-4-9-18(16,17)10-8-15/h3,5-6,11,13H,4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPWYNRUBIFFNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)N2CCCS(=O)(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(3-Methylphenyl)ethyl]-1,4-thiazepane 1,1-dioxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 2-methyl-1,3-thiazole-4-carboxylate](/img/structure/B7586207.png)

![N-[2-fluoro-5-(furan-2-yl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7586223.png)
![7-(2-chloroprop-2-enyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7586231.png)
![7-(2,2-difluoroethyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7586232.png)
![4-[(2,6-dimethylthiomorpholin-4-yl)methyl]-N-methylbenzamide](/img/structure/B7586243.png)

![N-(5-cyanopyridin-2-yl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7586259.png)